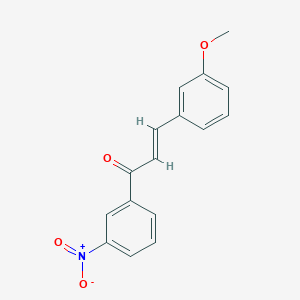

(E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Description

(E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties.

Properties

IUPAC Name |

(E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-15-7-2-4-12(10-15)8-9-16(18)13-5-3-6-14(11-13)17(19)20/h2-11H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCOZCVPNSNSKF-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301325329 | |

| Record name | (E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24786095 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1321913-27-2 | |

| Record name | (E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxyacetophenone and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or under reflux conditions to yield the desired chalcone .

Industrial Production Methods

Industrial production of chalcones, including this compound, often employs microwave-assisted synthesis. This method enhances reaction rates and yields while being environmentally friendly. The use of boric acid as a catalyst under solvent-free conditions has been reported to be effective for the large-scale production of chalcones .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxidized derivatives.

Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Reagents such as halogens, alkylating agents, and nitrating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chalcones with different functional groups on the aromatic rings.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Mechanism of Action

The biological activities of (E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one are primarily attributed to its α,β-unsaturated carbonyl system, which acts as a Michael acceptor. This system can react with nucleophiles such as thiol groups in proteins, leading to the modulation of various cellular pathways. For example, the compound can activate the Keap1/Nrf2-ARE pathway, which is involved in the cellular response to oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Similar structure with a methoxy group at the para position instead of the meta position.

(E)-3-(4-(dimethylamino)phenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Contains a dimethylamino group instead of a methoxy group.

Uniqueness

(E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and biological activity. The meta positioning of the methoxy group may result in different electronic and steric effects compared to similar compounds with para substitutions, potentially leading to unique biological properties and applications.

Biological Activity

(E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits a range of biological activities due to its unique structural features. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound has the following chemical structure:

It is synthesized via the Claisen-Schmidt condensation reaction between 3-methoxyacetophenone and 3-nitrobenzaldehyde in the presence of a base such as potassium hydroxide. The reaction typically occurs in ethanol or methanol at room temperature, followed by recrystallization for purification.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, which is critical in cancer therapy.

- DNA Interaction : It has the potential to intercalate with DNA, impacting replication and transcription processes.

- Signal Transduction Modulation : The compound could modulate signaling pathways related to cell growth and apoptosis .

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. In vitro evaluations have shown that it exhibits significant antiproliferative effects on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Pro-apoptotic Effect (%) |

|---|---|---|

| CLL HG-3 | 0.17–2.69 | 82–95 |

| CLL PGA-1 | 0.35–1.97 | 87–97 |

| Burkitt’s Lymphoma | <10 | Not specified |

The pro-apoptotic effects were confirmed through increased caspase-3 activity and morphological changes in treated cells .

Case Studies

A notable case study involved the evaluation of chalcone derivatives against cancer cell lines. The study reported that compounds with nitro groups exhibited enhanced antiproliferative activity compared to their non-nitro counterparts. This suggests that the nitro substitution in this compound may contribute positively to its anticancer efficacy .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Variation | Notable Activity |

|---|---|---|

| (E)-1-(3-Methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Different nitro position | Anticancer properties |

| (E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Methoxy group in different position | Similar enzyme inhibition |

| (E)-1-(3-Methoxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one | Chlorine instead of nitro group | Varying antimicrobial activity |

The combination of methoxy and nitro groups in this compound contributes to its distinct biological activities compared to other chalcone derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one?

- Answer : The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between 3-methoxyacetophenone and 3-nitrobenzaldehyde. Key steps include:

- Dissolving 3-methoxyacetophenone in ethanol with catalytic NaOH (or KOH) .

- Adding 3-nitrobenzaldehyde dropwise under reflux (60–70°C) for 6–8 hours.

- Acidifying the mixture post-reaction to precipitate the chalcone.

- Purification via recrystallization (ethanol/water) yields the E-isomer. Note : The nitro group necessitates mild conditions to avoid decomposition.

Q. How can the E-configuration of the double bond be confirmed experimentally?

- Answer : Use NMR spectroscopy :

- ¹H NMR : E-isomers show coupling constants (J) of 12–16 Hz for vinyl protons (vs. J < 12 Hz for Z-isomers) .

- X-ray crystallography : Definitive confirmation via bond angles (C=C-C angle ~120°) and planarity of the α,β-unsaturated ketone system .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer :

- FT-IR : Confirm ketone (C=O stretch at ~1650–1680 cm⁻¹) and nitro group (asymmetric/symmetric stretches at ~1520 and 1340 cm⁻¹) .

- UV-Vis : π→π* transitions in the chalcone backbone (λ_max ~300–350 nm) .

- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Answer : X-ray studies of analogous chalcones reveal C–H···O and π–π stacking interactions. For example:

- Methoxy and nitro groups form hydrogen bonds with adjacent aromatic protons, stabilizing the lattice .

- Planar chalcone moieties stack with ~3.5–4.0 Å interplanar distances, enhancing thermal stability .

Q. What computational methods predict the nonlinear optical (NLO) properties of this compound?

- Answer : Density Functional Theory (DFT) using Gaussian or ORCA software:

- Calculate hyperpolarizability (β) using CAM-B3LYP/6-311++G(d,p) basis sets.

- The nitro (electron-withdrawing) and methoxy (electron-donating) groups create charge asymmetry, enhancing β values .

- Compare with experimental Kurtz-Perry powder tests for second harmonic generation (SHG) efficiency .

Q. How can reaction yields be optimized while minimizing byproducts?

- Answer :

- Solvent selection : Ethanol or methanol improves solubility of intermediates .

- Catalyst tuning : Use 10–15 mol% NaOH; excess base may hydrolyze the nitro group.

- Temperature control : Maintain reflux at 65°C; higher temperatures risk nitro group decomposition.

- Microwave-assisted synthesis : Reduces reaction time (15–30 mins) and improves yields (~85%) .

Q. What strategies resolve discrepancies in reported melting points for similar chalcones?

- Answer :

- Purification : Ensure recrystallization from a 1:1 ethanol/water mixture removes impurities .

- Polymorphism screening : Use differential scanning calorimetry (DSC) to detect multiple crystalline phases.

- Cross-validate : Compare with literature data from peer-reviewed journals (e.g., Acta Crystallographica) .

Methodological Considerations

- Synthesis Challenges : The nitro group’s sensitivity to reducing conditions requires inert atmospheres (N₂/Ar) during reactions .

- Spectroscopic Artifacts : Trace solvents (e.g., DMSO) in NMR samples can obscure signals; use deuterated chloroform for clarity.

- Computational Validation : Benchmark DFT results against experimental XRD data to ensure accuracy in electronic property predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.